molecular formula C13H10FNO3 B6382567 4-(3-Fluoro-4-methylphenyl)-2-nitrophenol, 95% CAS No. 1261932-96-0

4-(3-Fluoro-4-methylphenyl)-2-nitrophenol, 95%

Cat. No. B6382567
CAS RN: 1261932-96-0
M. Wt: 247.22 g/mol
InChI Key: KVXHDGCPNVDMES-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methylphenyl)-2-nitrophenol, 95% (4-FMNP) is a widely used organic compound in the field of scientific research. It is a phenolic compound with a nitro group and a fluoro-methyl group that can be used for various applications, such as synthesis, laboratory experiments, and scientific research.

Scientific Research Applications

4-(3-Fluoro-4-methylphenyl)-2-nitrophenol, 95% has a variety of applications in scientific research. It is used as a starting material for the synthesis of various organic compounds, such as pharmaceuticals, pesticides, and food additives. It is also used as a reagent in the synthesis of other compounds, such as dyes, catalysts, and imaging agents. In addition, it is used in the synthesis of polymers, such as polyurethane, and in the synthesis of nanomaterials.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methylphenyl)-2-nitrophenol, 95% is not yet fully understood. However, it is believed that the nitro group of 4-(3-Fluoro-4-methylphenyl)-2-nitrophenol, 95% is able to interact with the hydrogen bond acceptor sites of proteins, resulting in a conformational change of the protein. This conformational change can then lead to changes in the protein’s activity or interactions with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Fluoro-4-methylphenyl)-2-nitrophenol, 95% are not yet fully understood. However, it is believed that 4-(3-Fluoro-4-methylphenyl)-2-nitrophenol, 95% can interact with proteins and other molecules, resulting in changes in their activity or interactions with other molecules. In addition, 4-(3-Fluoro-4-methylphenyl)-2-nitrophenol, 95% has been shown to be a potent inhibitor of the enzyme cytochrome P450 2B6, which is involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

The advantages of 4-(3-Fluoro-4-methylphenyl)-2-nitrophenol, 95% for laboratory experiments include its availability, low cost, and ease of synthesis. In addition, 4-(3-Fluoro-4-methylphenyl)-2-nitrophenol, 95% is a relatively stable compound, making it suitable for use in various experiments. The main limitation of 4-(3-Fluoro-4-methylphenyl)-2-nitrophenol, 95% is its toxicity; it has been shown to be toxic to humans and animals when ingested or inhaled.

Future Directions

There are a number of potential future directions for 4-(3-Fluoro-4-methylphenyl)-2-nitrophenol, 95%. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug design and synthesis. In addition, further research into the safety and toxicity of 4-(3-Fluoro-4-methylphenyl)-2-nitrophenol, 95% is needed. Finally, research into the synthesis of more complex derivatives of 4-(3-Fluoro-4-methylphenyl)-2-nitrophenol, 95%, such as polymers and nanomaterials, could lead to new applications in a variety of fields.

Synthesis Methods

4-(3-Fluoro-4-methylphenyl)-2-nitrophenol, 95% can be synthesized in a variety of ways. One method is to react 3-fluoro-4-methylphenol with nitric acid. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, and the reaction temperature is maintained at 0-5°C. The reaction is then quenched with sodium bicarbonate and the product is isolated by extraction with ethyl acetate or another suitable solvent.

properties

IUPAC Name

4-(3-fluoro-4-methylphenyl)-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-8-2-3-9(6-11(8)14)10-4-5-13(16)12(7-10)15(17)18/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXHDGCPNVDMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686241
Record name 3'-Fluoro-4'-methyl-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261932-96-0
Record name 3'-Fluoro-4'-methyl-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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